6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1196154-13-8
VCID: VC3317910
InChI: InChI=1S/C7H4BrN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13)
SMILES: C1=CN2C=C(N=C(C2=N1)C(=O)O)Br
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

CAS No.: 1196154-13-8

Cat. No.: VC3317910

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid - 1196154-13-8

Specification

CAS No. 1196154-13-8
Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 6-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Standard InChI InChI=1S/C7H4BrN3O2/c8-4-3-11-2-1-9-6(11)5(10-4)7(12)13/h1-3H,(H,12,13)
Standard InChI Key WAWFNUFLTNAHLV-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C(C2=N1)C(=O)O)Br
Canonical SMILES C1=CN2C=C(N=C(C2=N1)C(=O)O)Br

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The presence of the carboxylic acid group (-COOH) at position 8 imparts acidic properties to the molecule, making it capable of deprotonation under basic conditions. This functional group also provides opportunities for derivatization through esterification, amidation, and other carboxylic acid transformations.

The bromine atom at position 6 serves as a reactive site for various cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and other transition metal-catalyzed transformations, making this compound valuable as a synthetic intermediate .

Synthesis and Preparation

Tautomerization Considerations

Research on imidazo[1,2-a]pyrazines indicates that these compounds can undergo tautomerization, which may affect their reactivity and properties . This phenomenon could be relevant when designing synthetic routes to 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid or studying its chemical behavior.

Applications and Biological Activity

Medicinal Chemistry Applications

Imidazo[1,2-a]pyrazine derivatives have been identified as potential ATP mimics through virtual high throughput screening, specifically in research targeting the Helicobacter pylori VirB11 ATPase (HP0525) . This suggests that 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid may have potential applications in the development of enzyme inhibitors or other biologically active compounds.

The compound is primarily identified for use in laboratory chemicals and the manufacture of chemical compounds, indicating its role as an intermediate or building block in synthetic chemistry .

Structure-Activity Relationships

The imidazo[1,2-a]pyrazine scaffold appears in various compounds with biological activity. The presence of a bromine atom at position 6 and a carboxylic acid at position 8 provides specific electronic and steric properties that could influence the compound's interaction with biological targets. The carboxylic acid group offers a site for hydrogen bonding and ionic interactions, which are often important for binding to protein targets.

Related Compounds

Structural Analogs

Several related compounds provide context for understanding the properties and potential applications of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid:

  • 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (C8H5BrN2O2): This analog has a pyridine ring instead of a pyrazine ring, resulting in one less nitrogen atom in the structure .

  • 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid (C7H4BrN3O2): This compound has the carboxylic acid group at position 2 rather than position 8, with a molecular weight of 242.03 g/mol .

  • Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (C8H6BrN3O2): This is the methyl ester derivative of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid, with a molecular weight of 256.06 g/mol and CAS number 1379297-22-9 .

  • 6-Bromoimidazo[1,2-a]pyrazine (C6H4BrN3): This is the parent compound without the carboxylic acid group, having a molecular weight of 198.020 g/mol and density of 1.9±0.1 g/cm3 .

Comparative Properties

The table below summarizes key properties of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its structural analogs:

CompoundMolecular FormulaCAS NumberMolecular Weight (g/mol)
6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acidC7H4BrN3O2 (inferred)1196154-13-8~242 (inferred)
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acidC8H5BrN2O2--
6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acidC7H4BrN3O228875797242.03
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylateC8H6BrN3O21379297-22-9256.06
6-Bromoimidazo[1,2-a]pyrazineC6H4BrN3912773-24-1198.020

For related compounds, mass spectrometry adducts and their corresponding m/z values have been documented, which could serve as reference points for the analysis of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid .

Identification Methods

The identification and characterization of 6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid would typically involve a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Infrared (IR) spectroscopy for identifying functional groups

  • X-ray crystallography for definitive three-dimensional structure determination

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator